N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide
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Overview
Description
“N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide” is an important boric acid derivative . It is obtained by a two-step substitution reaction .
Synthesis Analysis
The compound is synthesized through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical and Chemical Properties Analysis
DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .Scientific Research Applications
Crystallographic Properties and Molecular Structures
Research has delved into the crystallographic properties and molecular structures of compounds similar to N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide. For instance, Decken et al. (2002) explored a sulfonamide containing a boronate ester group, highlighting its crystalline structure with a Lewis-acid B atom in a trigonal–planar environment, devoid of significant inter- or secondary intramolecular interactions (Decken et al., 2002). Huang et al. (2021) investigated boric acid ester intermediates with benzene rings, revealing their molecular structures through spectroscopic methods and crystallographic analyses. Density Functional Theory (DFT) was used to confirm the molecular structures, and the study also examined the molecular electrostatic potential and frontier molecular orbitals of the compounds (Huang et al., 2021).
Boronate Ester Synthesis and Functional Group Interactions
Syntheses of compounds involving the boronate ester group have been a focal point of research. Takagi and Yamakawa (2013) studied the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation, shedding light on methodological efficiencies, particularly in the presence of sulfonyl groups (Takagi & Yamakawa, 2013). Additionally, research by Morrison et al. (2010) involved the synthesis of boronated phosphonium salts, exploring their X-ray diffraction properties, in vitro cytotoxicity, and cellular uptake, thereby providing insights into the biological relevance of these compounds (Morrison et al., 2010).
Fluorescence and Sensory Applications
The compound's structural features, such as the boronate ester group, contribute to its potential applications in sensory technologies. Fu et al. (2016) synthesized an organic thin-film fluorescence probe with enhanced sensitivity to hydrogen peroxide vapor, attributing the fast deboronation velocity and low detection limits to the introduction of functional groups that augment the boron ester's reactivity (Fu et al., 2016).
Mechanism of Action
Target of Action
N-(2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-1-sulfonamide is an important raw material in the synthesis of diaryl derivatives acting as 5-lipoxygenase-activating protein (FLAP) regulators . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .
Mode of Action
It is known that the compound interacts with its target, flap, to regulate the activation of the 5-lipoxygenase enzyme . This interaction and the resulting changes in enzyme activity are likely to be key aspects of the compound’s mode of action.
Safety and Hazards
Future Directions
The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It has good biological activity and pharmacological effects . Fluorine-containing drugs have the advantages of high biological activity, strong stability, and drug resistance . Amide local anesthetics are widely used in clinical cancer surgery . In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .
Properties
IUPAC Name |
N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO4S/c1-6-10-23(19,20)18-12-9-7-8-11(13(12)17)16-21-14(2,3)15(4,5)22-16/h7-9,18H,6,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAKVRIFOFZSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)CCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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